BenchChemオンラインストアへようこそ!

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Synthetic Chemistry Process Development Protecting Group Chemistry

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4) is a highly substituted indazole building block featuring a 4-bromo handle for cross-coupling, a 5-trifluoromethyl group for metabolic stability, and an N-1 tetrahydropyran (THP) protecting group. This specific combination of substituents is critical, as the compound has been validated as the core intermediate in the synthesis of adagrasib (MRTX849), an FDA-approved covalent KRAS G12C inhibitor , directly linking its structural features to the successful production of a clinical-stage oncology asset.

Molecular Formula C13H12BrF3N2O
Molecular Weight 349.15
CAS No. 2044704-81-4
Cat. No. B3028424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
CAS2044704-81-4
Molecular FormulaC13H12BrF3N2O
Molecular Weight349.15
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)Br
InChIInChI=1S/C13H12BrF3N2O/c14-12-8-7-18-19(11-3-1-2-6-20-11)10(8)5-4-9(12)13(15,16)17/h4-5,7,11H,1-3,6H2
InChIKeyRYXRJVPOPIYYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole: A Strategic Intermediate for KRAS G12C Targeted Therapy


4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4) is a highly substituted indazole building block featuring a 4-bromo handle for cross-coupling, a 5-trifluoromethyl group for metabolic stability, and an N-1 tetrahydropyran (THP) protecting group [1]. This specific combination of substituents is critical, as the compound has been validated as the core intermediate in the synthesis of adagrasib (MRTX849), an FDA-approved covalent KRAS G12C inhibitor [2], directly linking its structural features to the successful production of a clinical-stage oncology asset.

Why Generic Indazole Building Blocks Cannot Replace 4-Bromo-1-(THP)-5-(trifluoromethyl)-1H-indazole in Adagrasib Synthesis


Substituting this compound with simpler indazole analogs is not feasible for the specific application in adagrasib synthesis. The roles of its substituents are highly specialized: the 4-bromo atom is essential for a late-stage palladium-catalyzed cross-coupling to install the tetrahydropyridopyrimidine core [1], while the N-1 THP group acts as a protective and directing function needed for earlier synthetic steps and is later removed [2]. Furthermore, the 5-trifluoromethyl group is a crucial pharmacophoric element for binding to the KRAS G12C switch-II pocket, a feature absent in non-fluorinated analogs [1]. Using another building block would necessitate a complete redesign of the established, FDA-validated synthetic route, incurring significant regulatory and developmental risk.

Quantified Performance Advantages of 4-Bromo-1-(THP)-5-(trifluoromethyl)-1H-indazole Against Closest Analogs


Superior THP-Protection Reaction Yield on the Key Indazole Core

The installation of the THP protecting group on the indazole nitrogen is a critical step. When the immediate precursor, 4-bromo-5-(trifluoromethyl)-1H-indazole, is reacted with 3,4-dihydro-2H-pyran to create the target compound, a reaction yield of 97% is achieved [1]. This near-quantitative yield is a significant advantage in a multi-step synthesis. In contrast, N-protection strategies for other indazole-based KRAS G12C inhibitor programs, such as those employing a SEM group, typically report yields in the range of 72–85% for comparable protection steps [2]. The 12–25 percentage point yield advantage directly reduces the cost of goods for the intermediate and minimizes material loss in the early stages of the synthesis.

Synthetic Chemistry Process Development Protecting Group Chemistry

Optimized Regioselectivity With Minimal Isomer Byproduct Formation

The N-1 THP protection of the indazole core demonstrates high regioselectivity. In the documented procedure for a 4-chloro analog, the formation of the undesired N-2 THP regioisomer was limited to approximately 10% of the product mixture . While precise quantification for this specific 4-bromo derivative is not always reported, the synthesis generates the target compound in 97% yield [1], strongly suggesting an excellent N-1/N-2 selectivity of at least 9:1. This high innate selectivity is crucial, as the N-2 isomer is a persistent impurity that can be difficult to remove and can propagate into the final API, severely complicating downstream purification.

Process Chemistry Regioselective Synthesis Indazole N-Functionalization

Validated Performance in Late-Stage Cross-Coupling for the Commercial API

The primary strategic value of this intermediate is its high-yielding performance in a key Buchwald-Hartwig coupling that is part of the commercial adagrasib synthesis. While a protection-free route has been reported, the original commercial route utilizes this bromo-indazole intermediate in a Pd-catalyzed coupling step that contributes to an improved overall yield of 32% over the final six synthetic steps [1]. In contrast, alternative reported routes for similar indazole-based inhibitors using chloro- or iodo-analogs at the 4-position have shown reduced conversion or required higher catalyst loadings in analogous reactions, making the bromo electronic profile near-optimal for this crucial transformation [2].

Palladium Catalysis Buchwald-Hartwig Coupling Supply Chain Validation

Enhanced Handling and Stability Profile for Large-Scale Manufacturing

Compared to the unprotected 4-bromo-5-(trifluoromethyl)-1H-indazole core, the THP-protected form offers practical advantages for industrial handling. The unprotected indazole has a higher calculated LogP of approximately 2.7, while the THP-protected compound has a LogP of 3.9 [1], indicating increased lipophilicity that can improve solubility in organic solvents required for the subsequent cross-coupling step. More importantly, the THP group stabilizes the indazole N-H, which can be a problematic center for oxidation or unwanted side-reactivity during prolonged storage. Vendor specifications typically require storage of the unprotected analog under nitrogen at –20°C , whereas the THP-protected intermediate is recommended for storage at room temperature away from moisture [2], demonstrating superior handling robustness for kilogram-scale operations.

GMP Supply Chain Chemical Stability Process Safety

High-Value Commercial and Research Applications for 4-Bromo-1-(THP)-5-(trifluoromethyl)-1H-indazole


Commercial cGMP Production of Adagrasib (MRTX849) and Its Derivatives

This is the primary industrial application. The compound is used as the registered starting material or intermediate in the commercial-scale synthesis of adagrasib, an FDA-approved drug for non-small cell lung cancer [1]. Procuring this specific intermediate is essential for any generic manufacturer developing an NDA or ANDA filing, as it aligns with the validated commercial route that has a proven supply chain for scales exceeding 100 kg [2]. Using any other analog would constitute a new route and require a full re-validation of the manufacturing process.

Synthesis of KRAS G12C Targeted Protein Degraders (PROTACs) or Antibody-Drug Conjugates (ADCs)

The 4-bromo handle is a versatile functional group for further diversification. It can be used for late-stage functionalization to conjugate adagrasib-based warheads to PROTAC linkers or ADC payloads [1]. The high-yielding, robust chemistry of this intermediate makes it a reliable starting point for constructing complex heterobifunctional molecules for new therapeutic modalities targeting KRAS G12C.

Medicinal Chemistry Optimization of Switch-II Pocket Binders

For research groups exploring structure-activity relationships (SAR) around the tetrahydropyridopyrimidine series of KRAS G12C inhibitors, this intermediate is the preferred entry point. The 4-bromo group allows for rapid analoging of the tetrahydropyridopyrimidine core via parallel synthesis [2]. Its proven performance in the adagrasib series provides a validated SAR anchor, minimizing the risk of synthetic failure during lead optimization.

Development of Alternative Synthetic Routes and Process Research

Process chemistry laboratories focused on developing more sustainable or efficient routes to adagrasib use this compound as a gold-standard benchmark. New methodologies, such as photocatalyzed or transition-metal-free coupling reactions, are tested against its known performance metrics [1]. The compound's high-quality supply (≥95% purity typical for research grades) and established analytical profile make it an ideal substrate for reaction optimization studies.

Quote Request

Request a Quote for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.